molecular formula C22H18O6 B11306167 methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate

methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate

Cat. No.: B11306167
M. Wt: 378.4 g/mol
InChI Key: HVWXPTMRELPHGA-UHFFFAOYSA-N
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Description

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrano[2,3-f]chromene core, which is a fused ring system containing both pyran and chromene moieties, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyranochromene core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate involves its interaction with cellular targets:

Comparison with Similar Compounds

Uniqueness: Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is unique due to its specific combination of a pyranochromene core and a benzoate ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-(5,10-dimethyl-4,8-dioxo-2,3-dihydropyrano[2,3-h]chromen-2-yl)benzoate

InChI

InChI=1S/C22H18O6/c1-11-8-17-20(12(2)9-18(24)27-17)21-19(11)15(23)10-16(28-21)13-4-6-14(7-5-13)22(25)26-3/h4-9,16H,10H2,1-3H3

InChI Key

HVWXPTMRELPHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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